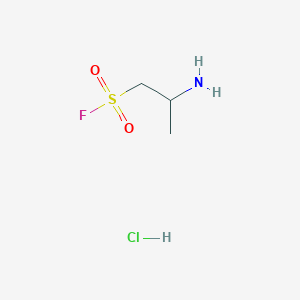

2-Aminopropane-1-sulfonyl fluoride;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminopropane-1-sulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C3H9ClFNO2S and a molecular weight of 177.62 g/mol.

Aplicaciones Científicas De Investigación

2-Aminopropane-1-sulfonyl fluoride;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of complex organic molecules . In biology, it is utilized as a covalent probe for targeting specific amino acids or proteins . Additionally, it is used in industry for the production of various functional molecules .

Mecanismo De Acción

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, H335 indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Sulfonyl fluorides have found significant utility as reactive probes in chemical biology and molecular pharmacology . They are expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including 2-Aminopropane-1-sulfonyl fluoride;hydrochloride, can be achieved through various methods. One common approach involves the conversion of sulfonamides to sulfonyl fluorides using reagents such as Pyry-BF4 and MgCl2 . Another method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides under mild reaction conditions .

Industrial Production Methods: Industrial production methods for sulfonyl fluorides often involve the use of readily available and inexpensive starting materials, such as sulfonates or sulfonic acids. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminopropane-1-sulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including substitution reactions. Sulfonyl fluorides are known for their stability and reactivity, making them suitable for use in selective covalent interactions with amino acids or proteins .

Common Reagents and Conditions: Common reagents used in the reactions of sulfonyl fluorides include electrophilic fluorinating agents and phase transfer catalysts such as KF and 18-crown-6-ether in acetonitrile . These conditions facilitate the formation of sulfonyl fluoride intermediates, which can then undergo further reactions to form the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with active site amino acids can lead to the formation of covalent enzyme derivatives .

Comparación Con Compuestos Similares

2-Aminopropane-1-sulfonyl fluoride;hydrochloride can be compared to other similar compounds such as 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) and phenylmethylsulfonyl fluoride (PMSF) . While all these compounds are sulfonyl fluorides and act as protease inhibitors, this compound is unique in its specific molecular structure and reactivity. AEBSF, for example, is more stable at low pH values compared to PMSF .

Similar Compounds

- 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)

- Phenylmethylsulfonyl fluoride (PMSF)

- Diisopropyl fluorophosphate (DFP)

Propiedades

IUPAC Name |

2-aminopropane-1-sulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S.ClH/c1-3(5)2-8(4,6)7;/h3H,2,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDMQNQOTUQNCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2632764.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2632767.png)

![N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2632769.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2632770.png)

![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2632774.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)

![4-[(6-{[(4-tert-butylphenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2632782.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2632784.png)